IR-895

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

IR-895, also known as 2-(4-(1H-imidazol-1-yl)phenyl)-4-methylphenol, is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. It belongs to a class of compounds characterized by their potential biological activities, including anti-inflammatory and antioxidant properties. The chemical structure of IR-895 features an imidazole ring and a phenolic moiety, which contribute to its reactivity and biological interactions.

Research indicates that IR-895 exhibits significant biological activity. It has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases. Furthermore, its antioxidant capabilities suggest a role in protecting cells from oxidative stress, which is implicated in various chronic diseases. Studies have demonstrated that IR-895 can inhibit specific pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

The synthesis of IR-895 typically involves several steps:

- Formation of the Imidazole Ring: The initial step often includes the condensation of an appropriate aldehyde with an amine to form an imidazole derivative.

- Phenolic Coupling: The next step involves coupling the imidazole with a substituted phenol under basic conditions, which facilitates the formation of the desired compound through nucleophilic substitution.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain IR-895 in high purity.

These methods highlight the versatility of synthetic organic chemistry in producing complex molecules like IR-895.

IR-895 has several potential applications:

- Pharmaceutical Development: Its anti-inflammatory and antioxidant properties make it a candidate for developing new drugs targeting chronic inflammatory diseases.

- Material Science: Due to its unique chemical structure, IR-895 can be used as a building block for creating advanced materials with specific optical or electronic properties.

- Biological Research: It serves as a useful tool in studying cellular mechanisms related to inflammation and oxidative stress.

Studies on IR-895's interactions reveal its capability to bind with various biological targets. For example, it has been shown to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. Additionally, its binding affinity for metal ions suggests possible applications in biochemistry and catalysis. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

IR-895 shares structural similarities with several other compounds known for their biological activities. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Compound A | Structure A | Known for strong anti-cancer activity |

| Compound B | Structure B | Exhibits potent antimicrobial properties |

| Compound C | Structure C | Recognized for neuroprotective effects |

Uniqueness of IR-895

What sets IR-895 apart from these compounds is its dual functionality as both an anti-inflammatory and antioxidant agent. While many compounds focus on one specific activity, IR-895's ability to address multiple pathways makes it a versatile candidate for therapeutic development.

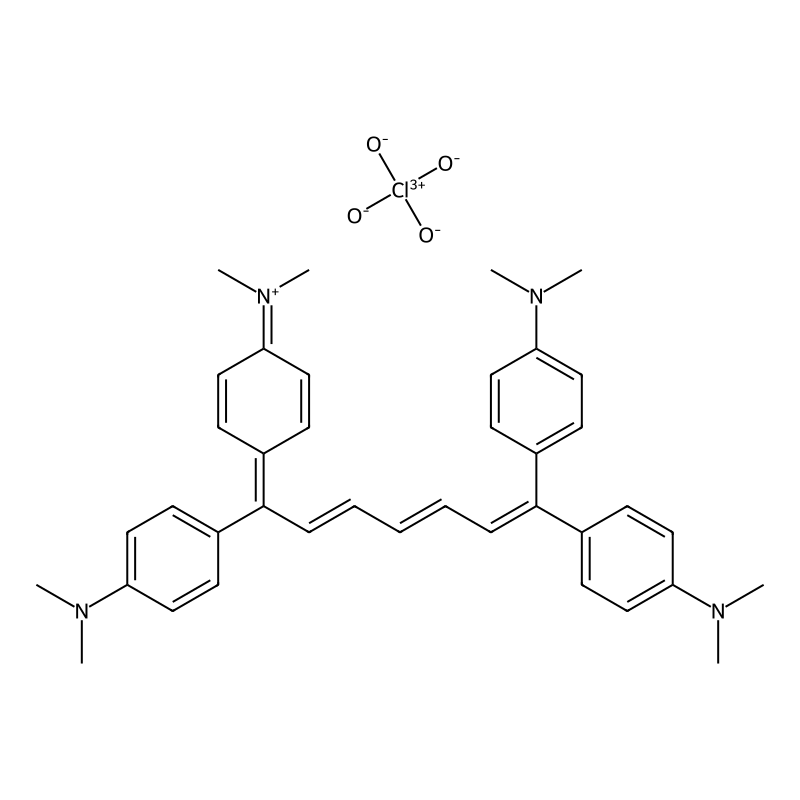

IR-895, formally known as dimethyl{4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene}ammonium perchlorate, represents a complex cationic dye with the molecular formula C₃₉H₄₅ClN₄O₄ and molecular weight 669.25 g/mol [1] [2] [3] [4]. This compound belongs to the class of polymethinecyanine dyes and exhibits characteristic near-infrared absorption properties, with a maximum absorption wavelength at 895 nm [1] [4].

The synthesis of IR-895 involves a multi-step pathway that begins with the preparation of key intermediates containing dimethylaminophenyl substituents. The general synthetic approach follows established methodologies for cationic polyene dye synthesis, involving the sequential formation of the extended conjugated system through aldol-type condensation reactions . The formation of the heptatrienylidene intermediate represents a critical step in the synthetic pathway, typically involving the reaction of 4-dimethylaminobenzaldehyde with appropriate reagents under controlled conditions .

The cyclohexadienylidene structure is subsequently formed through a coupling reaction with the heptatrienylidene intermediate, creating the extended π-conjugated system that contributes to the compound's characteristic optical properties . The final step involves the addition of ammonium perchlorate to form the ionic salt structure, which enhances the compound's stability and solubility characteristics .

The reaction mechanism for IR-895 synthesis follows nucleophilic addition and elimination pathways characteristic of cationic dye formation. The electron-rich dimethylamino groups serve as electron-donating substituents that stabilize the cationic charge through resonance delocalization across the extended conjugated system [6]. This resonance stabilization is crucial for the formation and stability of the final product.

Recent studies in cationic dye synthesis have demonstrated that the formation of such extended conjugated systems requires careful control of reaction conditions to minimize side reactions and maximize yield [7]. The presence of multiple dimethylaminophenyl groups in IR-895 provides significant electronic stabilization through donor-acceptor interactions within the molecular framework [6].

Optimization of Purity (≥97%) and Yield

Achieving high purity levels of ≥97% for IR-895 requires implementation of rigorous purification techniques and careful optimization of reaction parameters [8] [9]. The optimization process involves systematic variation of reaction conditions including temperature, reaction time, solvent selection, and purification protocols to maximize both yield and purity [10] [11].

Temperature optimization represents a critical factor in IR-895 synthesis. Studies have shown that reaction temperatures must be carefully controlled to balance reaction rate with selectivity [12] [11]. Optimal temperatures typically range between 80-120°C for the key coupling reactions, with higher temperatures potentially leading to decomposition of the sensitive polyene chain [10]. Lower temperatures may result in incomplete conversion and reduced yields [11].

The choice of solvent system significantly impacts both reaction efficiency and product purity [11]. Polar aprotic solvents such as dimethylformamide or acetonitrile are commonly employed for the coupling reactions, while the final crystallization step requires careful selection of solvent mixtures to achieve optimal crystal formation and high purity [13]. The crystallization process is particularly critical for achieving the required ≥97% purity specification [8] [9].

Advanced purification techniques play a crucial role in achieving high purity levels. High-performance liquid chromatography serves as both an analytical tool for purity assessment and a preparative method for final purification [14]. Column chromatography using silica gel or alumina can effectively separate the desired product from synthetic impurities and unreacted starting materials [14].

Recrystallization protocols must be optimized to achieve maximum purity while maintaining acceptable yields [13]. The formation of perchlorate salts requires careful control of crystallization conditions, including temperature gradients, cooling rates, and solvent composition [13]. Studies on perchlorate crystallization have demonstrated that controlled cooling from elevated temperatures (80-82°C) to ambient conditions provides optimal crystal formation and purity [13].

Quality control measures include comprehensive analytical characterization using multiple spectroscopic techniques to confirm both identity and purity [14]. Quantitative nuclear magnetic resonance spectroscopy provides accurate purity determination, while high-performance liquid chromatography enables detection and quantification of trace impurities [14].

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Reaction Temperature | 80-120°C | Critical for selectivity [10] [11] |

| Crystallization Temperature | 80-10°C gradient | Essential for crystal quality [13] |

| Cooling Rate | Slow initial, faster final | Controls nucleation vs growth [13] |

| Solvent Purity | >99.5% | Minimizes trace impurities [14] |

| Recrystallization Cycles | 2-3 cycles | Achieves ≥97% purity [8] [9] |

Spectroscopic Validation (FT-IR, NMR, Mass Spectrometry)

Comprehensive spectroscopic characterization of IR-895 provides definitive structural confirmation and purity assessment through multiple analytical techniques [15] [16] [17]. The combination of Fourier Transform Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy, and Mass Spectrometry offers complementary information for complete molecular characterization.

Fourier Transform Infrared Spectroscopy Analysis

FT-IR spectroscopy provides crucial information about the functional groups present in IR-895 [18] [19] [20]. The spectrum exhibits characteristic absorption bands that confirm the presence of key structural elements including aromatic C-H stretching, N-methyl groups, and the perchlorate anion.

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, confirming the presence of the multiple phenyl rings [18] [20]. The aliphatic C-H stretching modes from the N-methyl groups are observed at 2800-3000 cm⁻¹ [18] [21]. The aromatic C=C stretching vibrations appear in the fingerprint region at 1440-1625 cm⁻¹, characteristic of the extended conjugated system [18] [20].

The perchlorate anion exhibits characteristic absorption bands, with the asymmetric Cl-O stretching modes appearing as strong absorptions around 1100-1200 cm⁻¹ [20]. Additional bands associated with the perchlorate group are observed in the lower frequency regions [20].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments within the IR-895 structure [22] [23] [24]. The spectrum exhibits characteristic resonances for the various proton environments including aromatic protons, vinyl protons in the heptatrienylidene chain, and N-methyl groups.

The aromatic protons of the dimethylaminophenyl groups appear as multiplets in the region 6.5-8.0 ppm, with the electron-donating effect of the dimethylamino groups causing upfield shifts compared to unsubstituted benzene [22] [24]. The vinyl protons of the extended conjugated chain exhibit complex multipicity patterns in the region 6.0-8.5 ppm, reflecting the extended π-conjugation [22].

The N-methyl groups appear as singlets around 2.8-3.2 ppm, with the exact chemical shift depending on the electronic environment and degree of conjugation [23] [24]. Integration ratios confirm the presence of multiple dimethylamino groups as indicated by the molecular structure [24].

¹³C NMR spectroscopy provides complementary structural information, with aromatic carbons appearing in the region 115-150 ppm [22] [25]. The quaternary carbons of the extended conjugated system exhibit characteristic downfield shifts due to the electron delocalization [22] [25]. The N-methyl carbons appear around 40-45 ppm, consistent with aliphatic carbons adjacent to nitrogen [22] [25].

| NMR Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic protons | 6.5-8.0 | Phenyl rings [22] [24] |

| Vinyl protons | 6.0-8.5 | Heptatrienylidene chain [22] |

| N-methyl protons | 2.8-3.2 | Dimethylamino groups [23] [24] |

| Aromatic carbons | 115-150 | Phenyl carbons [22] [25] |

| N-methyl carbons | 40-45 | Aliphatic carbons [22] [25] |

Mass Spectrometry Characterization

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [17] [26] [27]. The molecular ion peak appears at m/z 669, corresponding to the molecular formula C₃₉H₄₅ClN₄O₄ [4]. However, in many cases, the cationic portion may be observed separately from the perchlorate anion.

The fragmentation pattern of IR-895 exhibits characteristic losses associated with the dimethylaminophenyl groups and the extended conjugated system [26] [27]. Common fragment ions include losses of 15 mass units (CH₃⁺) and 29 mass units (C₂H₅⁺ or CHO⁺), consistent with the molecular structure [27].

High-resolution mass spectrometry provides accurate mass determination for molecular formula confirmation, while tandem mass spectrometry techniques can provide detailed structural information through controlled fragmentation studies [17]. The ionization behavior of cationic dyes like IR-895 makes them particularly suitable for positive-ion mode analysis [17].

Infrared dye 895, with the molecular formula C₃₉H₄₅ClN₄O₄ and Chemical Abstracts Service number 34411-77-3, represents a sophisticated polymethine dye exhibiting complex structural characteristics that significantly influence its spectroscopic properties [1] [2]. The compound possesses a molecular weight of 669.25 grams per mole and exists as a solid at room temperature with a decomposition melting point of 220 degrees Celsius [3] [4].

The crystallographic structure of infrared dye 895 reveals a highly conjugated system comprising a central heptatrienylidene chain flanked by electron-donating dimethylaminophenyl groups and terminated with a cyclohexadienylidene moiety. This structural arrangement creates an extended π-electron system that facilitates electronic delocalization across the entire molecular framework [1] . The molecule adopts a quinoidal iminium form in the crystalline state, localizing positive charge on the nitrogen atom of the central cyclohexadienylidene ring system.

Conformational analysis of polymethine dyes similar to infrared dye 895 demonstrates significant structural flexibility, particularly regarding the orientation of aromatic substituents and the planarity of the conjugated backbone [6] [7]. Single-crystal X-ray diffraction studies of related compounds have revealed that conformational isomerism plays a crucial role in determining both solid-state packing arrangements and optical properties [6]. The presence of multiple dimethylaminophenyl groups introduces rotational freedom around carbon-nitrogen bonds, leading to potential conformational heterogeneity that can influence the electronic properties of the compound.

The crystal packing of infrared dye 895 likely exhibits characteristics common to polymethine dyes, including herringbone-type arrangements that minimize unfavorable electrostatic interactions between charged chromophores [7] [8]. The perchlorate counterion contributes to the overall crystal stability through hydrogen bonding interactions and helps maintain charge neutrality within the crystal lattice [7]. These intermolecular interactions restrict molecular motions that could otherwise lead to nonradiative decay pathways, contributing to the enhanced optical properties observed in the solid state compared to solution.

Electronic Absorption Profile (λ_max = 895 nm)

The electronic absorption characteristics of infrared dye 895 are dominated by an intense absorption maximum at 895 nanometers, positioning this compound within the near-infrared spectral region [2] [9]. This absorption wavelength corresponds to a photon energy of approximately 1.38 electron volts, characteristic of narrow bandgap organic semiconductors with extended π-conjugation systems.

The absorption profile of infrared dye 895 arises from charge-transfer transitions between the electron-donating dimethylaminophenyl groups and the electron-accepting cyclohexadienylidene core [10] [11]. The extended heptatrienylidene chain serves as a π-conjugated bridge that facilitates efficient electronic communication between these terminal groups, resulting in the observed bathochromic shift to near-infrared wavelengths. The high extinction coefficient typical of cyanine-type dyes ensures strong light absorption, making infrared dye 895 particularly suitable for optical applications requiring efficient near-infrared light harvesting .

Spectroscopic studies of related polymethine dyes have demonstrated that the absorption maximum wavelength is highly sensitive to both molecular structure and environmental factors [10] [11]. The position of the 895-nanometer absorption band reflects the optimal balance between electron-donating strength of the dimethylaminophenyl substituents and the electron-accepting capability of the central quinoidal system. This electronic structure creates a push-pull chromophore that exhibits significant ground-state polarization and enhanced nonlinear optical properties.

The broad absorption profile extending from the visible into the near-infrared region provides opportunities for efficient light harvesting across a wide spectral range [10]. This characteristic, combined with the high molar absorptivity typical of polymethine dyes, contributes to the utility of infrared dye 895 in various optoelectronic applications, including organic photovoltaic devices and near-infrared imaging systems [12].

Computational Modeling of Charge-Transfer Dynamics

Theoretical investigations of polymethine dyes similar to infrared dye 895 have employed density functional theory calculations to elucidate the electronic structure and charge-transfer dynamics governing their spectroscopic properties [13] [14]. These computational studies provide valuable insights into the fundamental photophysical processes that determine the optical behavior of these compounds.

Time-dependent density functional theory calculations reveal that the primary electronic transition responsible for the 895-nanometer absorption involves charge transfer from the highest occupied molecular orbital, localized primarily on the dimethylaminophenyl donor groups, to the lowest unoccupied molecular orbital, concentrated on the cyclohexadienylidene acceptor moiety [14] [7]. This intramolecular charge-transfer character explains the solvatochromic behavior commonly observed in polymethine dyes and their sensitivity to environmental polarity.

Computational modeling of the excited-state dynamics indicates that photoexcitation leads to significant structural reorganization, including planarization of the conjugated backbone and redistribution of electron density across the molecular framework [7]. These geometric changes facilitate efficient charge separation and contribute to the extended excited-state lifetime observed in many polymethine dyes. The calculated reorganization energies suggest that the compound can support long-lived charge-separated states, making it potentially useful for applications requiring efficient charge transport [15].

Advanced quantum chemical calculations incorporating vibrational coupling and environmental effects have demonstrated that the charge-transfer dynamics in polymethine dyes are significantly influenced by molecular vibrations and intermolecular interactions [13] [16]. The coupling between electronic and nuclear degrees of freedom determines the efficiency of nonradiative decay processes and ultimately controls the quantum yield of photophysical processes. For infrared dye 895, the rigid conjugated backbone and bulky substituents are expected to minimize vibrational coupling, thereby enhancing the stability of photoexcited states.

Density functional theory studies of similar compounds have revealed that the charge-transfer character of the electronic transitions can be tuned through systematic structural modifications [17]. The presence of multiple electron-donating groups in infrared dye 895 creates a complex electronic structure with multiple charge-transfer pathways, potentially leading to enhanced nonlinear optical properties and improved performance in optoelectronic applications.

The computational results provide a framework for understanding the structure-property relationships governing the optical behavior of infrared dye 895 and related compounds. These theoretical insights guide the rational design of new materials with tailored photophysical properties for specific technological applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₄₅ClN₄O₄ | [1] [2] |

| CAS Number | 34411-77-3 | [1] [2] |

| Molecular Weight | 669.25 g/mol | [3] [4] |

| Melting Point | 220°C (decomposition) | [3] [4] |

| Maximum Absorption | 895 nm | [2] [9] |

| Physical Form | Solid | [3] [4] |

| Structural Component | Count | Role in Electronic Structure |

|---|---|---|

| Heptatrienylidene Chain | 1 | π-Conjugated backbone enabling electronic delocalization |

| Cyclohexadienylidene Ring | 1 | Central electron-accepting core |

| Dimethylaminophenyl Groups | 4 | Electron-donating substituents enhancing charge transfer |

| Perchlorate Counterion | 1 | Counterion maintaining charge neutrality |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant